molecular formula C19H28N2O3 B7027508 N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide

Cat. No.: B7027508
M. Wt: 332.4 g/mol
InChI Key: MIOGNYRKLWBVOR-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyphenyl group, and an oxolane carboxamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-2-20-11-3-5-16(20)14-21(19(23)18-6-4-12-24-18)13-15-7-9-17(22)10-8-15/h7-10,16,18,22H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOGNYRKLWBVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN(CC2=CC=C(C=C2)O)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the 1-ethylpyrrolidine intermediate. This can be achieved through the reaction of ethylamine with 2-pyrrolidone under acidic conditions.

    Attachment of the Hydroxyphenyl Group: The next step is the introduction of the 4-hydroxyphenyl group. This is often done via a nucleophilic substitution reaction where the hydroxyphenyl group is attached to the pyrrolidine intermediate using a suitable leaving group.

    Formation of the Oxolane Carboxamide: The final step involves the formation of the oxolane carboxamide moiety. This can be achieved through the reaction of the intermediate with oxalyl chloride followed by the addition of an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxolane carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The hydroxyphenyl group is particularly important for binding interactions due to its ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]oxolane-2-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(4-hydroxyphenyl)methyl]oxolane-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and oxolane carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

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